

Crystallization of Muscarinic Receptors in Complex with Muscarine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Muscarine*

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Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs) — M1 through M5 — that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them critical targets for therapeutic intervention in various diseases. Structural elucidation of these receptors in complex with their ligands is paramount for structure-based drug design. While numerous crystal structures of mAChRs bound to antagonists and other agonists have been resolved, to date, no structure of a muscarinic receptor in complex with its namesake agonist, **muscarine**, has been published.

These application notes provide a comprehensive overview of the methodologies required to achieve this goal. Leveraging established protocols for the crystallization of other muscarinic receptor-ligand complexes, we present a detailed guide for the expression, purification, and crystallization of mAChRs in complex with **muscarine**. Furthermore, we include detailed protocols for biophysical characterization and an overview of the distinct signaling pathways activated by these receptors.

Data Presentation

Ligand Binding Affinity

A comprehensive understanding of the binding affinity of **muscarine** to each of the five human muscarinic receptor subtypes is crucial for structural and functional studies. While a complete dataset from a single source is not readily available in the current literature, the following table compiles representative binding affinity (K_i) values. It is highly recommended to experimentally determine these values under specific assay conditions using a radioligand binding assay, a protocol for which is provided below.

Receptor Subtype	Ligand	K_i (nM)	pK_i	Notes
M1	Muscarine	Data not readily available	-	Requires experimental determination.
M2	Muscarine	Data not readily available	-	Requires experimental determination.
M3	Muscarine	Data not readily available	-	Requires experimental determination.
M4	Muscarine	Data not readily available	-	Requires experimental determination.
M5	Muscarine	Data not readily available	-	Requires experimental determination.

K_i values represent the inhibition constant and are a measure of the affinity of a ligand for a receptor. A lower K_i value indicates a higher binding affinity. pK_i is the negative logarithm of the K_i value.

Crystallization Conditions for Muscarinic Receptors

The following table summarizes successful crystallization conditions for various muscarinic receptor subtypes in complex with other ligands. These conditions can serve as a starting point for crystallizing **muscarine**-bound receptors. The lipidic cubic phase (LCP) method has been the most successful approach for GPCR crystallization.

Receptor	Ligand	Protein Modifications	Crystallization Method	Precipitant Solution Components	Temperature (°C)	Resolution (Å)	PDB ID
M1	Tiotropium	T4L fusion in ICL3	LCP	28-32% PEG 400, 100 mM MES pH 6.5, 150 mM (NH ₄) ₂ S O ₄	20	2.80	5CXV
M2	QNB	T4L fusion in ICL3	LCP	28-32% PEG 400, 100 mM HEPES pH 7.5, 100 mM MgCl ₂	20	3.00	3UON
M3	Tiotropium	T4L fusion in ICL3	LCP	30-34% PEG 400, 100 mM HEPES pH 7.5, 100 mM NaCl	20	2.90	4U15
M4	Tiotropium	Minimal T4L fusion in ICL3	LCP	28-32% PEG 400, 100 mM MES pH 6.5, 200 mM	20	2.90	5DSG

				(NH ₄) ₂ S O ₄			
				28-32%			
				PEG			
				400, 100			
M5	Tiotropium	T4L	LCP	mM MES	20	2.54	6OL9
		fusion in		pH 6.5,			
		ICL3,		150 mM			
		S117R mutation		(NH ₄) ₂ S O ₄			

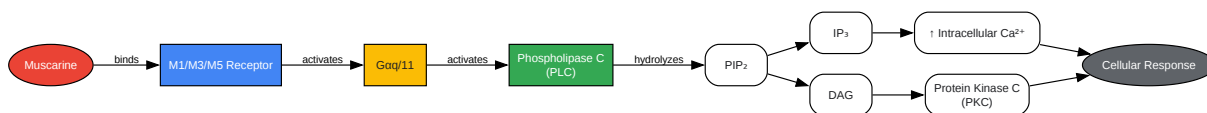
ICL3: Intracellular Loop 3; LCP: Lipidic Cubic Phase; PEG: Polyethylene glycol; MES: 2-(N-morpholino)ethanesulfonic acid; HEPES: 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid; QNB: 3-Quinuclidinyl benzilate; T4L: T4 Lysozyme.

Signaling Pathways

Muscarinic receptors couple to different G proteins to initiate downstream signaling cascades. Understanding these pathways is essential for interpreting functional data.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to Gαq/11 proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

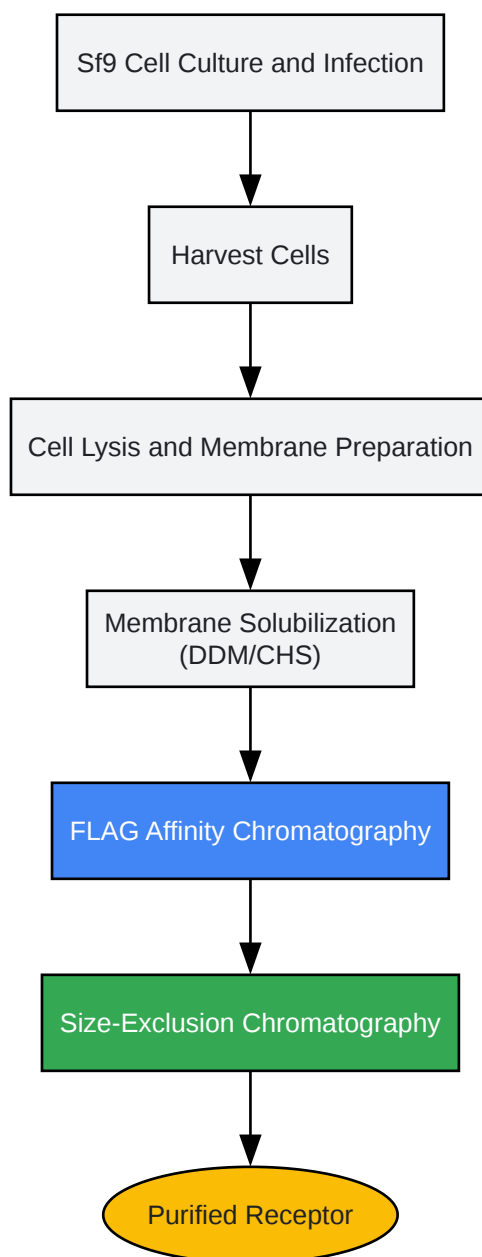


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M1/M3/M5 receptor Gq signaling pathway.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes couple to Gai/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[1] The $\beta\gamma$ subunits released from Gai/o can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels.



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References

- 1. M1, M3 and M5 muscarinic receptors stimulate mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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